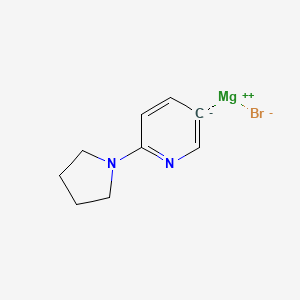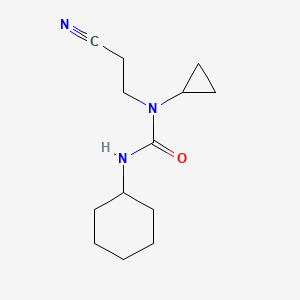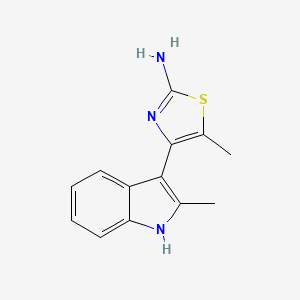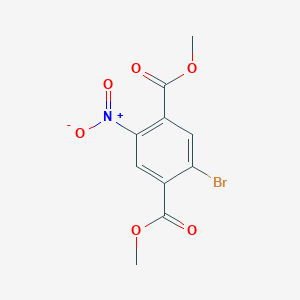
Dimethyl 2-bromo-5-nitroterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-bromo-5-nitroterephthalate is an organic compound with the molecular formula C10H8BrNO6 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid groups are esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-nitroterephthalate typically involves the bromination and nitration of dimethyl terephthalate. The process can be summarized as follows:
Bromination: Dimethyl terephthalate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反应分析
Types of Reactions
Dimethyl 2-bromo-5-nitroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Dimethyl 2-amino-5-nitroterephthalate.
Hydrolysis: 2-bromo-5-nitroterephthalic acid.
科学研究应用
Dimethyl 2-bromo-5-nitroterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of Dimethyl 2-bromo-5-nitroterephthalate depends on the specific application and the chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process.
相似化合物的比较
Similar Compounds
Dimethyl 2-nitroterephthalate: Similar structure but lacks the bromine atom.
Dimethyl 2-bromo-terephthalate: Similar structure but lacks the nitro group.
Dimethyl terephthalate: The parent compound without any substituents on the benzene ring.
Uniqueness
Dimethyl 2-bromo-5-nitroterephthalate is unique due to the presence of both bromine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H8BrNO6 |
|---|---|
分子量 |
318.08 g/mol |
IUPAC 名称 |
dimethyl 2-bromo-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 |
InChI 键 |
GYILTWOZZTXCMD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
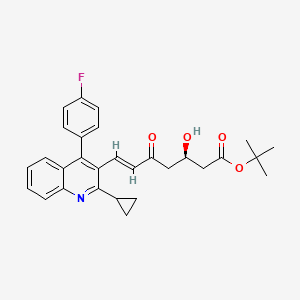
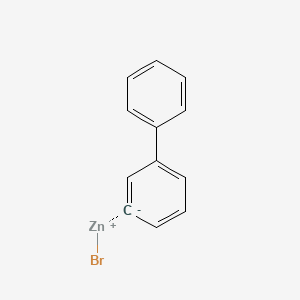
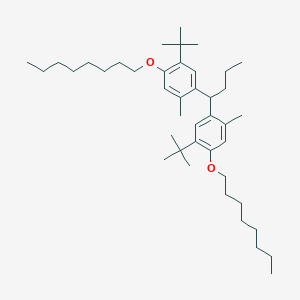
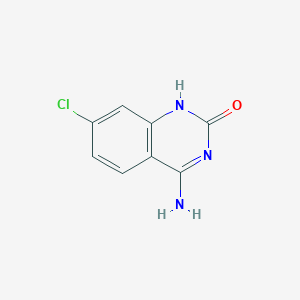
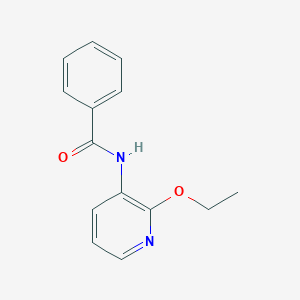

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)


![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
